(E)-3-(thiophen-2-yl)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)acrylamide
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Overview
Description
(E)-3-(thiophen-2-yl)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)acrylamide is an organic compound that belongs to the class of acrylamides. This compound features a thiophene ring, which is a five-membered ring containing sulfur, attached to an acrylamide moiety. The presence of the thiophene ring imparts unique electronic properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(thiophen-2-yl)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)acrylamide typically involves the following steps:
Formation of the cyclopentyl intermediate: The initial step involves the synthesis of the cyclopentyl intermediate by reacting thiophene with cyclopentanone in the presence of a suitable catalyst.
Acrylamide formation: The cyclopentyl intermediate is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form the acrylamide derivative.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(thiophen-2-yl)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)acrylamide undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
(E)-3-(thiophen-2-yl)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)acrylamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of organic electronic materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of (E)-3-(thiophen-2-yl)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)acrylamide involves its interaction with specific molecular targets. The thiophene ring can interact with proteins or enzymes, potentially inhibiting their activity. The acrylamide moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(thiophen-2-yl)-N-((1-(thiophen-2-yl)cyclohexyl)methyl)acrylamide: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.
(E)-3-(thiophen-2-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acrylamide: Similar structure but with a cyclopropyl ring instead of a cyclopentyl ring.
Uniqueness
(E)-3-(thiophen-2-yl)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)acrylamide is unique due to the presence of the cyclopentyl ring, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a compound of interest for further research.
Properties
IUPAC Name |
(E)-3-thiophen-2-yl-N-[(1-thiophen-2-ylcyclopentyl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS2/c19-16(8-7-14-5-3-11-20-14)18-13-17(9-1-2-10-17)15-6-4-12-21-15/h3-8,11-12H,1-2,9-10,13H2,(H,18,19)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUBEUQVNCMPCL-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C=CC2=CC=CS2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)(CNC(=O)/C=C/C2=CC=CS2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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